[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
Description
Properties
IUPAC Name |
[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-19(12-16-23)24(17-18-28)25(20-7-5-4-6-8-20)21-9-13-22(29)14-10-21/h4-16,29H,17-18H2,1-3H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYOJHQGKJPOJA-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate is a synthetic compound with potential biological activity. Its complex structure, characterized by multiple functional groups, suggests various mechanisms of action in biological systems. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H27ClO3
- Molecular Weight : 434.96 g/mol
- IUPAC Name : [4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests competitive inhibition mechanisms.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that [4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate exhibits significant anticancer activity:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : It significantly decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Model Studies : In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain response.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound inhibited tumor growth by 50% in xenograft models. |
| Study 2 | Assess anti-inflammatory properties | Reduced paw swelling by 30% in arthritis models. |
| Study 3 | Investigate receptor interactions | Identified as a selective antagonist for specific estrogen receptors. |
Research Findings
Research indicates that the compound's diverse biological activities stem from its multifaceted interactions within biological systems:
- Structure-Activity Relationship (SAR) : Variations in the phenolic and chloro groups significantly affect its potency and selectivity towards different targets.
- Metabolic Stability : Studies show that the compound is metabolically stable, with a half-life suitable for therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibits synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Preparation Methods
Horner-Wadsworth-Emmons Reaction for Z-Alkene Formation
The Z-configuration of the chloroalkene is achieved using a modified Horner-Wadsworth-Emmons reaction. A phosphoryl-stabilized ylide reacts with a ketone precursor to yield the Z-alkene with high stereoselectivity.
-
Phosphonate Preparation : Treat 4-chlorophenylacetone with diethyl chlorophosphate in the presence of NaH to form the corresponding phosphonate ester.
-
Ylide Generation : React the phosphonate with LDA (lithium diisopropylamide) at −78°C in THF.
-
Aldehyde Coupling : Add 4-hydroxybenzaldehyde dropwise, maintaining the temperature below −70°C.
-
Quenching and Isolation : Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Z:E Selectivity | 9:1 | |
| Characterization | NMR (400 MHz, CDCl3): δ 6.82 (d, J = 16 Hz, 1H, CH=CH), 7.25–7.35 (m, 4H, Ar-H) |
Hydroxyl Protection and Esterification
tert-Butyl Protection of the Phenolic Hydroxyl Group
To prevent side reactions during esterification, the 4-hydroxyphenyl group is protected as a tert-butyl ether.
-
Protection : Treat Intermediate A with tert-butyl chloride (1.5 eq) and K2CO3 (2 eq) in DMF at 60°C for 6 h.
-
Deprotection : After esterification, remove the tert-butyl group using TFA (trifluoroacetic acid) in DCM (1:1 v/v) at 0°C for 30 min.
Pivaloyl Ester Formation
The phenolic oxygen is acylated using pivaloyl chloride under mild conditions.
-
Reaction : Add pivaloyl chloride (1.1 eq) dropwise to a solution of the protected phenol and DMAP (4-dimethylaminopyridine, 0.1 eq) in anhydrous DCM at 0°C.
-
Stirring : Warm to room temperature and stir for 4 h.
-
Workup : Wash with 5% HCl, dry, and concentrate. Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Key Data :
Stereochemical Integrity and Analytical Validation
NMR Confirmation of Z-Stereochemistry
The Z-configuration of the chloroalkene is confirmed by NMR coupling constants ( Hz for Z; Hz for E).
Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
